

Synthesis and Characterization of Descarbamoyl Cefuroxime-d3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Descarbamoyl Cefuroxime-d3

Cat. No.: B15340495

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Descarbamoyl Cefuroxime-d3**, a deuterated analog of a key intermediate and metabolite of the cephalosporin antibiotic, Cefuroxime. This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Introduction

Descarbamoyl Cefuroxime is the primary metabolite of Cefuroxime, formed by the hydrolysis of the carbamoyl group. Understanding its formation and clearance is vital for evaluating the overall pharmacokinetic profile of the parent drug. **Descarbamoyl Cefuroxime-d3**, with its deuterium-labeled methoxy group, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, leading to highly accurate and precise quantification.

This guide details a plausible synthetic route for **Descarbamoyl Cefuroxime-d3** and outlines the analytical techniques for its structural confirmation and purity assessment.

Synthesis of Descarbamoyl Cefuroxime-d3

The synthesis of **Descarbamoyl Cefuroxime-d3** involves a two-stage process: the preparation of the deuterated side-chain precursor, (Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetic acid (SMIA-d3), followed by its coupling with the cephalosporin core, 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA).

Synthesis of (Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetic acid (SMIA-d3)

The key to synthesizing the deuterated final compound is the preparation of the isotopically labeled side-chain, SMIA-d3. A plausible method involves the use of trideuteriomethoxyamine hydrochloride.

Experimental Protocol:

- **Oxidation of 2-acetylfuran:** 2-acetylfuran is oxidized to 2-oxo-2-(furan-2-yl)acetic acid using an appropriate oxidizing agent, such as selenium dioxide.
- **Oximation:** The resulting α -keto acid is then reacted with trideuteriomethoxyamine hydrochloride in a suitable solvent system (e.g., a mixture of water and ethanol) under controlled pH conditions (typically around 4-5) to form (Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetic acid (SMIA-d3). The reaction mixture is typically stirred at room temperature for several hours.
- **Isolation and Purification:** The product, SMIA-d3, is isolated by filtration and purified by recrystallization from a suitable solvent to yield a pure crystalline solid.

Synthesis of Descarbamoyl Cefuroxime-d3

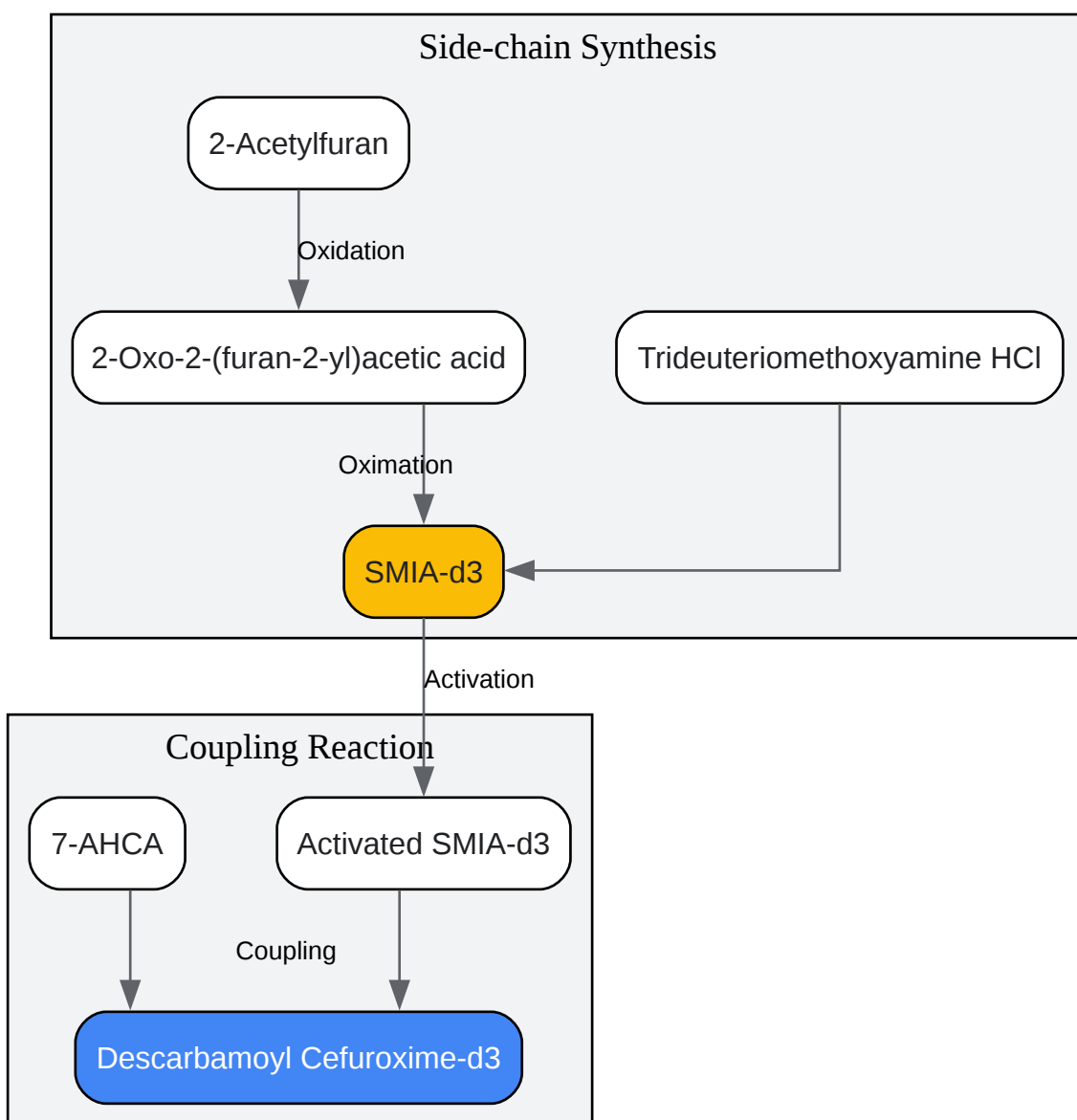
The final step is the amide coupling of the deuterated side-chain (SMIA-d3) with the cephalosporin nucleus (7-AHCA).

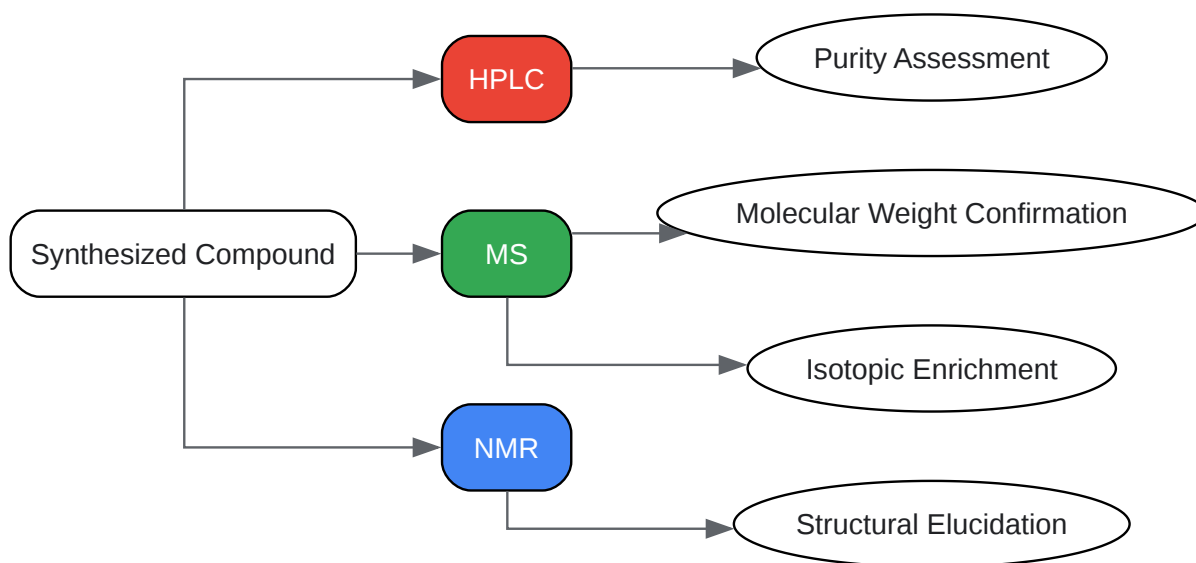
Experimental Protocol:

- **Activation of SMIA-d3:** SMIA-d3 is activated to a more reactive species, such as an acid chloride or a mixed anhydride. For example, treatment with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at low temperatures (-10 to 0 °C) yields the corresponding acid chloride.

- **Coupling Reaction:** In a separate reaction vessel, 7-AHCA is dissolved in an appropriate solvent mixture (e.g., water and acetone) and the pH is adjusted to the alkaline range with a base (e.g., sodium bicarbonate). The solution of the activated SMIA-d3 is then added slowly to the 7-AHCA solution at a low temperature (0-5 °C). The pH is maintained in the range of 7.0-8.0 during the addition.
- **Work-up and Isolation:** After the reaction is complete, the pH of the mixture is adjusted to acidic (around 2.0-2.5) with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water and an organic solvent (e.g., acetone), and dried under vacuum to afford **Descarbamoyl Cefuroxime-d3**.

Synthesis Pathway of **Descarbamoyl Cefuroxime-d3**





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